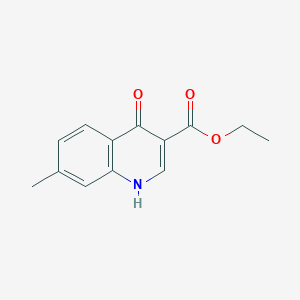
2,6-bis(trichloromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(trichloromethyl)pyridine is an organic compound characterized by the presence of two trichloromethyl groups attached to a pyridine ring. This compound, with the molecular formula C7H3Cl6N, is known for its significant applications in various fields, including research and industry . It is a white crystalline solid with a melting point of 82-85°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Bis(trichloromethyl)pyridine can be synthesized through the reaction of pyridine with trichloromethylchloroformate in the presence of a catalyst such as triethylamine. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(trichloromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the trichloromethyl groups to methyl groups.
Substitution: Halogenation reactions can replace the trichloromethyl groups with other halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Substitution: Halogen-substituted pyridines.
Scientific Research Applications
2,6-Bis(trichloromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-bis(trichloromethyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain bacteria by interfering with their metabolic processes . The compound’s trichloromethyl groups play a crucial role in its biological activity, potentially disrupting cellular functions and leading to antimicrobial effects .
Comparison with Similar Compounds
2,6-Dichloropyridine: Similar in structure but lacks the trichloromethyl groups.
2,6-Difluoropyridine: Contains fluorine atoms instead of chlorine.
2,6-Dibromopyridine: Contains bromine atoms instead of chlorine.
Uniqueness: 2,6-Bis(trichloromethyl)pyridine is unique due to the presence of two trichloromethyl groups, which impart distinct chemical and biological properties.
Properties
CAS No. |
6969-51-3 |
|---|---|
Molecular Formula |
C7H3Cl6N |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
2,6-bis(trichloromethyl)pyridine |
InChI |
InChI=1S/C7H3Cl6N/c8-6(9,10)4-2-1-3-5(14-4)7(11,12)13/h1-3H |
InChI Key |
ASFOWKOQYWFLGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6156173.png)
